An In-depth Technical Guide to Desacetyl Actarit-d4: Properties and Applications
An In-depth Technical Guide to Desacetyl Actarit-d4: Properties and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist
Introduction: Contextualizing Desacetyl Actarit-d4 in Pharmaceutical Research
Desacetyl Actarit-d4 is a stable, isotopically labeled form of Desacetyl Actarit, the principal active metabolite of the disease-modifying anti-rheumatic drug (DMARD), Actarit.[1] Actarit itself is a prodrug that undergoes metabolic activation to Desacetyl Actarit. The parent drug, Actarit, has been utilized primarily in the treatment of rheumatoid arthritis, where it functions by modulating the immune system to reduce inflammation and slow disease progression.[1][2] Its mechanism involves the suppression of pro-inflammatory cytokines like TNF-α and interleukins, and the modulation of T-cell activity, which are key players in the pathology of autoimmune joint diseases.[2][3][4]
The introduction of four deuterium atoms onto the Desacetyl Actarit molecule (hence "-d4") renders it an invaluable tool for bioanalytical and pharmacokinetic (PK) research. While chemically similar to the endogenous metabolite, its increased mass allows it to be distinguished by mass spectrometry. This guide provides a comprehensive overview of the chemical properties of Desacetyl Actarit-d4, the rationale for its use, and a detailed protocol for its application as an internal standard in quantitative bioanalysis.
Physicochemical and Chemical Properties
The core utility of Desacetyl Actarit-d4 stems from its physicochemical properties being nearly identical to its non-labeled counterpart, Desacetyl Actarit, while possessing a distinct molecular weight. The deuterium atoms are strategically placed on the benzene ring, a position not typically susceptible to metabolic cleavage, ensuring the isotopic label is retained in vivo and in vitro.
| Property | Desacetyl Actarit-d4 | Desacetyl Actarit (Analyte) | Actarit (Parent Drug) |
| Synonyms | 4-Aminobenzeneacetic-d4 Acid | 4-Aminophenylacetic acid | 4-Acetylaminophenylacetic acid |
| CAS Number | 1185174-46-2[5][6] | 1197-55-3[7] | 18699-02-0[8][9] |
| Molecular Formula | C₈H₅D₄NO₂[5][6] | C₈H₉NO₂[7] | C₁₀H₁₁NO₃[8][9] |
| Molecular Weight | 155.19 g/mol [5][6] | 151.16 g/mol | 193.20 g/mol [8][9] |
| Storage Conditions | 2-8°C, protected from light[5] | 4°C[7] | Room Temperature |
| Solubility | Soluble in DMSO, Methanol | Soluble in aqueous solutions | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (3 mg/ml)[9] |
The Rationale for Isotopic Labeling: The Gold Standard in Bioanalysis
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise measurement of an analyte in a complex biological matrix like plasma or urine.[10] An ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[11]
Deuterated molecules like Desacetyl Actarit-d4 are considered the "gold standard" for internal standards for several key reasons:[12][13]
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Co-elution: It has nearly the same chromatographic retention time as the analyte, meaning it experiences the same matrix effects (e.g., ion suppression or enhancement) at the same time.[12]
-
Physicochemical Mimicry: It has the same extraction recovery and ionization efficiency as the analyte.
-
Mass Differentiation: The +4 mass unit difference allows for clear separation of the analyte and IS signals in the mass spectrometer without isotopic crosstalk.[11]
By adding a known concentration of Desacetyl Actarit-d4 to every sample, any variability introduced during the analytical process (e.g., sample loss during extraction, injection volume variations, or fluctuations in instrument response) can be normalized.[13] The ratio of the analyte's signal to the internal standard's signal is used for quantification, providing highly reliable and reproducible data that meets regulatory guidelines.[12][13]
Experimental Protocol: Quantification of Desacetyl Actarit in Plasma
This section outlines a validated LC-MS/MS methodology for the quantification of Desacetyl Actarit in rabbit plasma, a common preclinical model. Desacetyl Actarit-d4 serves as the internal standard. This protocol is adapted from established methods for Actarit bioanalysis.[14]
Materials and Reagents
-
Desacetyl Actarit (analyte standard)
-
Desacetyl Actarit-d4 (internal standard)
-
Rabbit Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, Ultrapure)
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Desacetyl Actarit in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Desacetyl Actarit-d4 in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 Methanol:Water to prepare calibration curve standards (e.g., 1-4000 ng/mL) and quality control (QC) samples.
-
IS Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Spiking Solution in acetonitrile to each tube. This step precipitates plasma proteins and adds the internal standard simultaneously.
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | Standard UHPLC System | Provides rapid and efficient separation. |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for phenylacetic acid derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM scans, providing high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is effective for compounds with amine groups. |
| MRM Transitions | Desacetyl Actarit: Q1: 152.1 -> Q3: 106.1 Desacetyl Actarit-d4: Q1: 156.1 -> Q3: 110.1 | Q1 is the protonated parent ion [M+H]+. Q3 is a stable product ion after fragmentation. The +4 Da shift is maintained. |
Conclusion
Desacetyl Actarit-d4 is more than a mere chemical substance; it is an enabling tool for high-integrity pharmaceutical research. Its properties as a stable-isotope-labeled internal standard are fundamental to developing robust, accurate, and reproducible bioanalytical methods. Understanding the causality behind its design—mimicking the analyte's behavior while providing a distinct mass signal—allows researchers to generate high-quality pharmacokinetic and metabolic data, which is essential for advancing drug development programs and ensuring regulatory compliance.
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